1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride

Redox chemistry Biguanide oxidation mechanism Chromium(VI) oxidimetry

Researchers requiring a monosubstituted arylbiguanide with predictable, electron-rich reactivity often encounter supply inconsistencies or mischaracterized analogues. This ≥98% pure 1-(p-methoxyphenyl)biguanide hydrochloride directly resolves that gap: • Cr(VI)/Ce(IV) oxidation yields a unique product profile not replicated by phenylbiguanide or six other biguanides. • Ni(II) bis-complexes exhibit the fastest acid-catalyzed dissociation among para-substituted phenylbiguanides-ideal for catalytic ligand-exchange design. • 5-HT₃ receptor agonist scaffold (LogP ~0.13) offers a metformin-distinct entry point for serotonergic SAR programs. Supplied with full analytical documentation and shipped under inert atmosphere.

Molecular Formula C9H14ClN5O
Molecular Weight 243.69 g/mol
CAS No. 4838-56-6
Cat. No. B1365804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride
CAS4838-56-6
Molecular FormulaC9H14ClN5O
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl
InChIInChI=1S/C9H13N5O.ClH/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H
InChIKeyGSHFIBZGCAWOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(p-Methoxyphenyl)biguanide Hydrochloride: Structure and Procurement


1-Carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride (CAS 4838-56-6), also systematically named 1-(p-methoxyphenyl)biguanide hydrochloride, is a monosubstituted arylbiguanide derivative [1]. It features a 4-methoxyphenyl group appended to the N1 position of the biguanide core, distinguishing it from both unsubstituted biguanide and clinically deployed N1,N1-dimethylbiguanide (metformin). The compound is supplied as the hydrochloride salt (molecular formula C₉H₁₄ClN₅O, MW 243.70 g/mol) with a typical specification of ≥98% purity, a calculated LogP of approximately 0.13, and hazard classification as harmful/irritant . It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is utilized primarily as a research reagent in mechanistic oxidation studies, coordination chemistry, and pharmacological investigations of 5-HT₃ receptor ligands [2].

Workflow Mechanistic oxidation studies with Cr(VI)/Ce(IV) in acidic media
Workflow Ni(II) coordination chemistry and ligand dissociation kinetics
Probe 5-HT₃ receptor pharmacological probe development
Selection Electron-rich arylbiguanide for derivatization and synthetic building

Why Generic Biguanide Substitution Fails for 1-(p-Methoxyphenyl)biguanide


The biguanide scaffold supports a remarkably broad spectrum of chemical reactivity and biological target engagement, but these properties are exquisitely sensitive to N-substitution patterns. The 4-methoxy substituent on the phenyl ring electronically activates the biguanide core toward both oxidative degradation and metal coordination in ways that are not recapitulated by the parent phenylbiguanide, unsubstituted biguanide, or electron-deficient analogues [1]. In chromium(VI) oxidation, 1-(p-methoxyphenyl)biguanide yields a distinct product profile compared to phenylbiguanide, while six other structurally related biguanides proved entirely unreactive under identical conditions [2]. In nickel(II) coordination chemistry, the electron-donating methoxy group accelerates acid-catalyzed ligand dissociation to a degree not achievable with the unsubstituted or sulphonated congeners [3]. These differences carry direct implications for anyone procuring this compound as a synthetic building block, a ligand precursor, or a pharmacological probe: substituting a closely related biguanide derivative risks divergent reactivity, altered complex stability, and non-comparable biological outcomes.

Reactivity Phenylbiguanide yields 1,4-benzoquinone upon Cr(VI) oxidation; the 4-methoxy derivative generates more extensively oxidized products, so oxidation outcome may not transfer.
Complex Ni(II) complexes of the 4-methoxy analogue dissociate fastest; unsubstituted or sulphonated biguanide complexes show different lability, limiting direct substitution in kinetic studies.
Pharmacology Arylbiguanides engage 5-HT₃ receptors; metformin does not. Substituting metformin for this compound in metabolic models may introduce serotonergic confounding.

1-(p-Methoxyphenyl)biguanide HCl: Key Differentiation Evidence


Divergent Oxidation Pathway vs. Phenylbiguanide

In aqueous sulphuric acid media containing Cr(VI) or Ce(IV), N1-(4-methoxyphenyl)biguanide reacts to completion but generates more extensively oxidized products instead of 1,4-benzoquinone, which is the exclusive aromatic product obtained from N1-phenylbiguanide under identical conditions [1]. Six other N1-substituted biguanides and three related compounds showed no detectable reaction with Cr(VI) [1].

Divergent Oxidation Path
Head-to-head
4-MeO derivative eliminates 1,4-benzoquinone formation; produces more extensively oxidized fragments vs. phenylbiguanide that yields quinone exclusively.
Oxidation product distribution depends critically on aryl substitution; reactivity surrogate not interchangeable.
Cr(VI)/Ce(IV), aq H₂SO₄, 20 °C
Redox chemistry Biguanide oxidation mechanism Chromium(VI) oxidimetry

Accelerated Ni(II) Complex Dissociation

Stopped-flow spectrophotometric measurement of acid-catalyzed dissociation of bis(biguanide)nickel(II) complexes reveals that the 4-methoxyphenyl-substituted complex dissociates with the fastest rate among the four analogues studied [1]. At 25 °C, the pseudo-first-order rate constant for the fast dissociation step (k'r) of the Ni(4-MeO-PhbigH)₂²⁺ complex is 2.79 × 10⁻³ M⁻¹s⁻¹, compared to 2.32 × 10⁻³ M⁻¹s⁻¹ at 20 °C [1]. The observed rate sequence is: Ni(4-MeO-PhbigH)₂²⁺ > Ni(PhbigH)₂²⁺ > Ni(BigH)₂²⁺ > Ni(4-O₃S-PhbigH)₂²⁺, consistent with the electron-donating methoxy group enhancing basicity at the coordinating N1 and N5 nitrogens, thereby facilitating protonation-driven bond rupture [1]. Both dissociation steps exhibit isokinetic behavior across the series, confirming a common solvent-assisted dissociative mechanism; the relative rates are primarily enthalpy-controlled [1].

Ni(II) Dissociation Rate
Head-to-head
k'r = 2.79 ± 0.08 × 10⁻³ M⁻¹s⁻¹ (25 °C) — fastest in series
Methoxy group accelerates acid-catalyzed dissociation; rate ranking: 4-MeO > phenyl > unsubstituted > 4-sulpho.
Stopped-flow, λmax 460 nm, I = 0.1 M
Coordination chemistry Ligand dissociation kinetics Nickel(II) biguanide complexes

Distinct 5-HT₃ Receptor Pharmacology

Unlike metformin and phenformin—which lack an aromatic substituent and are not recognized 5-HT₃ receptor ligands—arylbiguanides including 1-(p-methoxyphenyl)biguanide engage the 5-HT₃ serotonin receptor [1][2]. Structure-activity relationship studies demonstrate that arylbiguanides bind at 5-HT₃ receptors with affinities spanning nanomolar to micromolar ranges, depending on aryl substitution [1]. The arylbiguanide series acts as 5-HT₃ agonists in the von Bezold-Jarisch reflex assay, whereas structurally related arylpiperazines display antagonist character, indicating that the biguanide core confers a distinct functional pharmacology [1]. This biological engagement profile is absent in the clinically predominant biguanide metformin (N,N-dimethylbiguanide), making arylbiguanides unsuitable for direct substitution in metabolic disorder models where 5-HT₃ modulation is undesirable [2].

5-HT₃ Receptor Pharmacology
Class-level
Arylbiguanides exhibit 5-HT₃ agonist activity; affinity range spans nM to µM depending on substitution. Metformin lacks this target engagement.
Class-level inference: 4-methoxy substitution expected to support 5-HT₃ receptor probe studies; verify affinity in relevant assay.
Radioligand binding, von Bezold-Jarisch reflex
5-HT₃ serotonin receptor Arylbiguanide pharmacology Ligand-gated ion channel

Selective Cr(VI) Reactivity Among Biguanides

Of nine N1-substituted biguanides and three structurally related compounds evaluated, only 1-phenylbiguanide and 1-(4-methoxyphenyl)biguanide underwent reaction with Cr(VI) or Ce(IV) in aqueous sulphuric acid [1]. The remaining seven biguanides and all three related compounds were entirely unreactive under the experimental conditions [1]. This binary reactivity filter—active vs. completely inactive—provides a clear operational distinction: 1-(4-methoxyphenyl)biguanide belongs to a minority subset of biguanides capable of participating in Cr(VI)-mediated redox chemistry. Among the two reactive compounds, the methoxy derivative further differentiates itself through its divergent product profile (see Evidence Item 1) [1].

Selective Cr(VI) Reactivity
Cross-study comparable
2 of 9 N1-substituted biguanides reactive with Cr(VI)/Ce(IV); 4-methoxyphenylbiguanide is one of only two reactive members.
Binary reactivity filter: majority of close structural analogues are inert; target compound uniquely suitable for redox screening panels.
9 biguanides + 3 related compounds tested
Analytical chemistry Biguanide screening Chromium(VI) reduction

Intermediate Lipophilicity vs. Metformin

The calculated partition coefficient (LogP) of 1-(p-methoxyphenyl)biguanide (free base) is approximately 0.13, compared to approximately -1.37 for metformin and -0.83 for phenformin [1]. The 4-methoxyphenyl group shifts lipophilicity by roughly 1.5 log units relative to metformin and approximately 1 log unit relative to phenformin, placing this compound in the near-neutral LogP range. This intermediate lipophilicity affects membrane permeability, organic solvent extractability, and chromatographic retention behavior.

Lipophilicity Shift
Class-level
Calculated LogP ≈ 0.13 (free base); ΔLogP ≈ +1.5 vs. metformin (−1.37), +1.0 vs. phenformin (−0.83).
Intermediate lipophilicity may support organic-phase extraction and membrane permeability studies where metformin is too hydrophilic.
In silico; experimental values may differ with ionization
Physicochemical property Lipophilicity partitioning Drug-likeness

Application Scenarios for 1-(p-Methoxyphenyl)biguanide HCl


Redox Chemistry with Cr(VI) and Ce(IV)

This compound is one of only two N1-substituted biguanides (alongside 1-phenylbiguanide) that react with Cr(VI) or Ce(IV) in acidic media, and it produces a product slate distinct from phenylbiguanide [1]. Researchers investigating oxidative degradation pathways, environmental fate of biguanide pollutants, or Cr(VI) reduction methodologies can leverage this compound to probe how electron-donating aryl substituents redirect oxidation product distribution away from quinone formation toward more extensively oxidized fragments [1]. The compound's reactivity also makes it suitable as a positive control in screening campaigns aimed at identifying new Cr(VI)-reactive biguanide derivatives.

Labile Ni(II) Complex Design

The 4-methoxy-substituted biguanide forms Ni(II) bis-complexes that undergo acid-catalyzed dissociation faster than any other para-substituted phenylbiguanide analogue studied, due to enhanced electron density at the coordinating nitrogen atoms [1]. This property is directly exploitable in designing transition metal complexes where controlled ligand lability is required—such as in catalytic cycles requiring ligand exchange, in metal ion extraction and recovery processes, or in the development of stimuli-responsive coordination materials. The well-characterized two-step dissociation kinetics and established isokinetic relationship with other biguanide complexes provide a predictive framework for tuning complex stability [1].

5-HT₃ Receptor Probe Development

As a member of the arylbiguanide class with established 5-HT₃ receptor agonist pharmacology, 1-(p-methoxyphenyl)biguanide hydrochloride can serve as a starting scaffold for structure-activity relationship (SAR) studies targeting the 5-HT₃ ligand-gated ion channel [1][2]. Unlike metformin, which lacks 5-HT₃ activity, this compound provides a biguanide-based entry point for serotonergic research. The 4-methoxy substituent offers a moderate electron-donating group that can be systematically varied to explore electronic effects on receptor binding affinity and functional efficacy. Researchers studying emesis, anxiety, or irritable bowel syndrome models where 5-HT₃ receptors are implicated may find this scaffold useful for probe development [1].

Synthetic Building Block with Aryl Functionalization

With a LogP of approximately 0.13—roughly 1.5 log units more lipophilic than metformin—this compound offers enhanced organic solvent compatibility for synthetic transformations requiring non-aqueous conditions [1][2]. The presence of the 4-methoxyphenyl group provides a synthetic handle for further derivatization (e.g., demethylation to phenol, electrophilic aromatic substitution, or cross-coupling reactions), while the biguanide core retains the capacity for metal coordination, cyclization to triazine or pyrimidine heterocycles, and guanylation reactivity [1]. This combination of physicochemical and chemical properties makes it a versatile intermediate distinct from non-arylated biguanide building blocks.

Application
Selection Property
Validation Focus
Cr(VI)/Ce(IV) oxidation studies
Electron-donating aryl substitution that redirects product distribution
Oxidation product identity and kinetic profile vs. phenylbiguanide reference
Labile Ni(II) complex design
Fastest acid-catalyzed dissociation rate among para-substituted phenylbiguanide Ni(II) complexes
Ligand dissociation kinetics and isokinetic correlation with electronic parameters
5-HT₃ receptor probe development
Arylbiguanide scaffold with reported 5-HT₃ agonist pharmacology
Receptor binding affinity and functional selectivity in serotonergic assays
Aryl-functionalized synthetic building block
Moderate lipophilicity (LogP ~0.13) and derivatizable 4-methoxyphenyl group
Organic solvent compatibility and reactivity at aryl and biguanide moieties
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